MG-115
Descripción general
Descripción
MG-115, también conocido como carbobenzoxi-L-leucyl-L-leucyl-L-norvalinal, es un potente e inhibidor reversible del proteasoma. Inhibe específicamente la actividad similar a la quimotripsina del proteasoma, que es crucial para la degradación de proteínas dentro de las células. Este compuesto ha sido ampliamente utilizado en la investigación científica debido a su capacidad para inducir la apoptosis dependiente de p53 .
Aplicaciones Científicas De Investigación
MG-115 tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como una herramienta para estudiar la función y la inhibición del proteasoma.
Biología: Se emplea en biología celular para inducir la apoptosis y estudiar las vías de degradación de proteínas.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas en el tratamiento del cáncer debido a su capacidad para inducir la apoptosis en las células cancerosas.
Industria: Se utiliza en el desarrollo de inhibidores del proteasoma para diversas aplicaciones
Mecanismo De Acción
MG-115 ejerce sus efectos inhibiendo la actividad similar a la quimotripsina del proteasoma. Esta inhibición previene la degradación de las proteínas, lo que lleva a la acumulación de proteínas dañadas o mal plegadas dentro de la célula. La acumulación de estas proteínas desencadena la apoptosis dependiente de p53, un proceso que conduce a la muerte celular programada. Los objetivos moleculares de this compound incluyen las subunidades del proteasoma 20S y 26S .
Análisis Bioquímico
Biochemical Properties
MG-115 specifically inhibits the chymotrypsin-like activity of the proteasome . It interacts with the 20S and 26S proteasome, with Ki values of 21 nM and 35 nM respectively . This interaction is characterized by the formation of a reversible hemiacetal adduct .
Cellular Effects
This compound has been shown to induce apoptosis in Rat-1 and PC12 cells . This process is p53-dependent . Additionally, this compound reduces the degradation of ubiquitinated proteins and blocks the proteolytic conversion of protein precursors .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of the proteasome’s chymotrypsin-like activity . This inhibition prevents the proteasome from breaking down proteins, leading to an accumulation of ubiquitinated proteins and a blockage of protein precursor conversion .
Temporal Effects in Laboratory Settings
The effects of this compound have been observed over time in laboratory settings
Metabolic Pathways
This compound is involved in the ubiquitin-proteasome pathway This pathway is crucial for the degradation of intracellular proteins
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
MG-115 se sintetiza a través de una serie de reacciones de acoplamiento de péptidos.
Métodos de producción industrial
La producción industrial de this compound típicamente involucra técnicas de síntesis de péptidos a gran escala. El proceso incluye el uso de sintetizadores de péptidos automatizados, que permiten el acoplamiento eficiente y preciso de aminoácidos. El producto final se purifica utilizando cromatografía líquida de alto rendimiento para asegurar una alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
MG-115 se somete a varios tipos de reacciones químicas, incluyendo:
Oxidación: this compound puede oxidarse para formar varios derivados oxidados.
Reducción: El grupo aldehído en this compound puede reducirse para formar derivados alcohólicos.
Sustitución: This compound puede experimentar reacciones de sustitución, particularmente en el grupo aldehído
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.
Sustitución: Se pueden utilizar varios nucleófilos para reacciones de sustitución, incluyendo aminas y tioles
Principales productos formados
Oxidación: Derivados oxidados de this compound.
Reducción: Derivados alcohólicos de this compound.
Sustitución: Derivados sustituidos con diferentes grupos funcionales
Comparación Con Compuestos Similares
Compuestos similares
MG-132: Otro potente inhibidor del proteasoma con propiedades similares a MG-115.
Lactacistina: Un inhibidor natural del proteasoma con un mecanismo de acción diferente.
Bortezomib: Un inhibidor del proteasoma aprobado clínicamente que se utiliza en la terapia del cáncer
Unicidad de this compound
This compound es único debido a su inhibición reversible del proteasoma y su capacidad para dirigirse específicamente a la actividad similar a la quimotripsina. Esta especificidad lo convierte en una herramienta valiosa en la investigación para estudiar el papel del proteasoma en varios procesos celulares .
Propiedades
IUPAC Name |
benzyl N-[(2S)-4-methyl-1-[[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxopentan-2-yl]amino]pentan-2-yl]amino]-1-oxopentan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H39N3O5/c1-6-10-20(15-29)26-23(30)21(13-17(2)3)27-24(31)22(14-18(4)5)28-25(32)33-16-19-11-8-7-9-12-19/h7-9,11-12,15,17-18,20-22H,6,10,13-14,16H2,1-5H3,(H,26,30)(H,27,31)(H,28,32)/t20-,21-,22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEJRGURBLQWEOU-FKBYEOEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C=O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H39N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00432100 | |
Record name | MG-115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
461.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
133407-86-0 | |
Record name | MG-115 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00432100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary target of MG-115?
A1: this compound primarily targets the proteasome, a cellular complex responsible for degrading damaged or unnecessary proteins. [, , , ]
Q2: How does this compound interact with the proteasome?
A2: this compound binds to the catalytic sites of the proteasome, specifically the chymotrypsin-like activity site, inhibiting its function. This leads to the accumulation of proteins normally targeted for degradation. [, ]
Q3: Does this compound affect other proteolytic enzymes besides the proteasome?
A3: While this compound demonstrates high specificity for the proteasome, research suggests potential interactions with other proteolytic enzymes like calpains, though their inhibition doesn't seem to significantly alter cellular tau levels in certain models. [, ]
Q4: What are the downstream effects of proteasome inhibition by this compound?
A4: Proteasome inhibition by this compound triggers a cascade of events, including:
- Accumulation of polyubiquitinated proteins. []
- Disruption of cellular processes reliant on protein degradation, such as cell cycle regulation, signal transduction, and apoptosis. [, , ]
- Activation of stress response pathways. []
- Potential induction of apoptosis in specific cell types. [, , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C22H35N3O5, and its molecular weight is 421.53 g/mol. []
Q6: Is there spectroscopic data available for this compound?
A6: While specific spectroscopic data isn't extensively detailed within the provided research, its structure can be characterized using techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). []
Q7: How does the structure of this compound contribute to its proteasome inhibitory activity?
A7: The peptide-like structure of this compound, particularly the presence of leucine and norvaline residues, is crucial for its binding affinity to the proteasome's active site. [, ]
Q8: In which biological systems and disease models has this compound been studied?
A8: this compound has been explored in a range of biological systems, including:
- Mammalian cell lines (e.g., human neuroblastoma, breast cancer, colorectal cancer cells). [, , , , ]
- Primary cells (e.g., rat hippocampal neurons, human umbilical vein endothelial cells). [, , ]
- Sea urchin fertilization. []
- Plant stress responses. []
- Parasite development (e.g., Leishmania donovani, Schistosoma mansoni). [, ]
Q9: Can this compound be used to study protein degradation pathways?
A9: Yes, this compound is a valuable tool for investigating protein degradation pathways, particularly those involving the ubiquitin-proteasome system. Researchers can utilize this compound to inhibit proteasome activity and study the subsequent effects on protein accumulation, signaling cascades, and cellular responses. [, , ]
Q10: What are the limitations of using this compound in research and potential therapeutic applications?
A10: Despite its utility, this compound has limitations:
- Off-target effects: While considered specific for the proteasome, potential interactions with other cellular components need thorough investigation. [, ]
- Toxicity: High doses or prolonged exposure to this compound may lead to cellular toxicity, underscoring the need for careful dose optimization in any future therapeutic applications. [, ]
- Resistance: As with many therapeutic agents, the development of resistance to this compound is a possibility that requires further research and potential strategies to overcome. []
Q11: What are the key areas for future research on this compound?
A11: Several research avenues warrant further exploration:
- Comprehensive understanding of its SAR: Investigating how structural modifications to this compound impact its activity, potency, and selectivity will be crucial for developing more targeted and effective proteasome inhibitors. [, ]
- Elucidating resistance mechanisms: Identifying the mechanisms underlying potential resistance to this compound and developing strategies to circumvent them will be critical for its long-term therapeutic potential. []
- Improving its pharmacological properties: Research focusing on enhancing this compound's stability, solubility, and bioavailability through novel formulation strategies or structural modifications could improve its therapeutic applicability. [, ]
- Exploring its potential in combination therapies: Investigating the efficacy of this compound in combination with other therapeutic agents, particularly in the context of cancer and neurodegenerative diseases, could reveal synergistic effects and enhance treatment outcomes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.